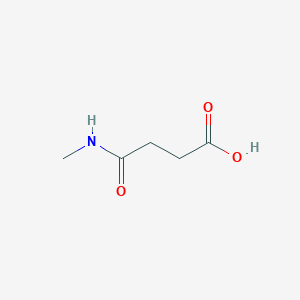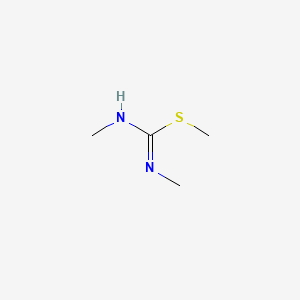![molecular formula C22H22F3NO3 B1346536 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone CAS No. 898758-14-0](/img/structure/B1346536.png)
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone
Übersicht
Beschreibung
4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone, also known as 4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-TFMBP, is a synthetic compound that has recently been developed as a potential therapeutic agent. It is a member of the family of benzophenones, which are characterized by their ability to interact with proteins and other biomolecules. 4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-TFMBP has been studied for its potential use in a variety of therapeutic applications, including cancer therapy, drug delivery, and gene therapy.5]decyl)methyl]-4-TFMBP.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone' involves the reaction of a benzophenone derivative with a spirocyclic amine containing a 1,4-dioxane ring. The reaction is expected to proceed through a nucleophilic addition-elimination mechanism, followed by a Friedel-Crafts acylation reaction to introduce the trifluoromethyl group.
Starting Materials
4-hydroxy-4'-trifluoromethylbenzophenone, 8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methylamine, Acetyl chloride, Aluminum chloride, Methanol, Chloroform
Reaction
Step 1: Dissolve 4-hydroxy-4'-trifluoromethylbenzophenone (1.0 equiv) and 8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methylamine (1.2 equiv) in methanol and stir at room temperature for 24 hours., Step 2: Add acetyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for an additional 6 hours., Step 3: Quench the reaction by adding water and extract the product with chloroform., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Step 5: Dissolve the crude product in chloroform and add aluminum chloride (1.2 equiv)., Step 6: Stir the mixture at room temperature for 6 hours and quench the reaction by adding water., Step 7: Extract the product with chloroform and dry the organic layer over anhydrous sodium sulfate., Step 8: Concentrate the solution under reduced pressure to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone[8-(1,4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneDioxa-8-azaspiro[4.5]decyl)methyl]-4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneTFMBP has been studied for its potential use in a variety of scientific research applications. It has been studied as a potential therapeutic agent for cancer therapy, drug delivery, and gene therapy. In addition, it has been studied for its potential use as a chemical tool in biochemistry and molecular biology research. It has been shown to interact with proteins and other biomolecules, and it has been used to study the structure and function of these molecules.
Wirkmechanismus
The mechanism of action of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone[8-(1,4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneDioxa-8-azaspiro[4.5]decyl)methyl]-4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneTFMBP is not fully understood. However, it is believed to interact with proteins and other biomolecules through a combination of hydrophobic and electrostatic interactions. It has been shown to interact with proteins and other biomolecules, and it has been used to study the structure and function of these molecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone[8-(1,4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneDioxa-8-azaspiro[4.5]decyl)methyl]-4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneTFMBP are not fully understood. However, it has been shown to interact with proteins and other biomolecules, and it has been used to study the structure and function of these molecules. In addition, it has been studied for its potential use as a therapeutic agent for cancer therapy, drug delivery, and gene therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone[8-(1,4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneDioxa-8-azaspiro[4.5]decyl)methyl]-4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneTFMBP in laboratory experiments include its ease of synthesis, its ability to interact with proteins and other biomolecules, and its potential use as a therapeutic agent. However, there are also some limitations to its use in laboratory experiments. These include its relatively low solubility in aqueous solutions and its instability in the presence of light and oxygen.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone[8-(1,4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneDioxa-8-azaspiro[4.5]decyl)methyl]-4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneTFMBP. These include further research into its potential use as a therapeutic agent for cancer therapy, drug delivery, and gene therapy, as well as its potential use as a chemical tool in biochemistry and molecular biology research. In addition, further research could be conducted into its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Eigenschaften
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO3/c23-22(24,25)19-7-5-18(6-8-19)20(27)17-3-1-16(2-4-17)15-26-11-9-21(10-12-26)28-13-14-29-21/h1-8H,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYBAEOQJLCKOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642873 | |
| Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone | |
CAS RN |
898758-14-0 | |
| Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B1346458.png)
![Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1346459.png)

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1346462.png)
![4-Chloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B1346463.png)
![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)




![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)
